N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide
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Description
This compound is a complex organic molecule with a molecular weight of 396.71 . It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity is likely influenced by the trifluoromethyl group and the pyridine ring. For instance, the chloride in similar compounds can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The compound has a molecular weight of 396.71 . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Some studies suggest that it may interact with certain enzymes or receptors in the body
Mode of Action
It is believed to interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that it influences several pathways, given its potential interaction with multiple targets . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces . These properties can significantly impact the compound’s bioavailability and effectiveness.
Result of Action
It is likely to cause changes in the function of its targets, which could have various downstream effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized and excreted . Understanding these factors is crucial for optimizing the use of this compound.
Biochemical Analysis
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide interacts with several enzymes and proteins in biochemical reactions . Its biochemical mode of action relies on the inhibition of succinate dehydrogenase (complex II) present in the fungal mitochondrial respiratory chain, making it a succinate dehydrogenase inhibitor (SDHI) .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It affects fungal growth at all stages, from germination to sporulation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the succinate dehydrogenase enzyme, disrupting the mitochondrial respiratory chain in fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide change over time . It has been observed to have a high persistence and leachability .
Dosage Effects in Animal Models
The effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide is involved in specific metabolic pathways . It interacts with the succinate dehydrogenase enzyme in the mitochondrial respiratory chain .
Properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O2S/c15-12-7-9(14(17,18)19)8-21-13(12)20-5-6-22-25(23,24)11-3-1-10(16)2-4-11/h1-4,7-8,22H,5-6H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXKYWWURHFIPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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